molecular formula C16H23NO2 B1589463 Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate CAS No. 406233-25-8

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate

Cat. No.: B1589463
CAS No.: 406233-25-8
M. Wt: 261.36 g/mol
InChI Key: NXQBRXZLDJYLMH-UHFFFAOYSA-N
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Description

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate is an organic compound with the molecular formula C16H23NO2 It is a benzoate ester derivative, characterized by the presence of a piperidine ring substituted with two methyl groups at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate typically involves the esterification of 4-(4,4-dimethylpiperidin-1-yl)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: 4-(4,4-dimethylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted benzoate esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is utilized in the development of novel polymers and materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the formulation of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methylpiperidin-1-yl)benzoate: Lacks one methyl group on the piperidine ring, resulting in different steric and electronic properties.

    Ethyl 4-(4,4-dimethylpiperidin-1-yl)phenylacetate: Contains a phenylacetate group instead of a benzoate group, affecting its reactivity and biological activity.

    This compound N-oxide: An oxidized derivative with different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring and the benzoate ester group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-4-19-15(18)13-5-7-14(8-6-13)17-11-9-16(2,3)10-12-17/h5-8H,4,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQBRXZLDJYLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470058
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406233-25-8
Record name Ethyl 4-(4,4-dimethylpiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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